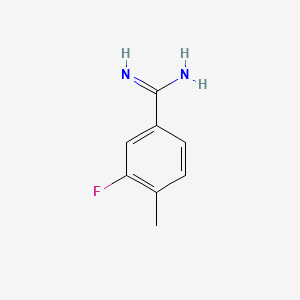

3-Fluoro-4-Methylbenzenecarboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9FN2 |

|---|---|

Molecular Weight |

152.17 g/mol |

IUPAC Name |

3-fluoro-4-methylbenzenecarboximidamide |

InChI |

InChI=1S/C8H9FN2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H3,10,11) |

InChI Key |

PWQHQNWOXBOOTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=N)N)F |

Origin of Product |

United States |

Foundational & Exploratory

Foreword: The Strategic Role of Fluorinated Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to 3-Fluoro-4-methylbenzenecarboximidamide for Advanced Research

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve bioavailability by modulating lipophilicity, and increase binding affinity to target proteins through specific electronic interactions.[1][2][3]

This guide focuses on 3-Fluoro-4-methylbenzenecarboximidamide, a compound that marries the strategic advantage of a fluorinated aromatic ring with the functional importance of the carboximidamide (amidine) group. The amidine moiety, as a strong base, is often protonated at physiological pH, serving as a bioisostere for the guanidinium group of arginine. This allows it to engage in critical hydrogen bonding and electrostatic interactions within enzyme active sites, making it a valuable pharmacophore in the design of enzyme inhibitors and receptor modulators. This document provides a comprehensive overview of its structure, properties, synthesis, and potential applications for researchers in drug development and chemical biology.

Core Molecular Identity and Physicochemical Profile

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The following sections detail the structural identifiers and key physicochemical characteristics of 3-Fluoro-4-methylbenzenecarboximidamide.

Chemical Structure and Identifiers

The compound is structurally defined by a benzene ring substituted with a fluorine atom at position 3, a methyl group at position 4, and a carboximidamide group at position 1. It is commonly handled and stored as its hydrochloride salt to improve stability and handling characteristics.[4]

Sources

3-Fluoro-4-methylbenzamidine hydrochloride CAS number search

CAS Identification, Synthesis, and Medicinal Chemistry Applications

Executive Summary & Identification

3-Fluoro-4-methylbenzamidine hydrochloride is a specialized fluorinated building block used primarily in the development of serine protease inhibitors. It serves as a critical pharmacophore in medicinal chemistry, where the benzamidine moiety mimics the basic side chain of arginine, allowing for high-affinity binding to the S1 pocket of enzymes such as Thrombin, Factor Xa, and Trypsin.

The strategic incorporation of fluorine at the 3-position modulates the pKa of the amidine group and enhances metabolic stability against oxidative defluorination, while the 4-methyl group provides a handle for hydrophobic interactions or further structural elaboration.

Core Identity Matrix

| Parameter | Technical Specification |

| Chemical Name | 3-Fluoro-4-methylbenzamidine hydrochloride |

| CAS Number | 175277-88-0 |

| Free Base CAS | Not widely listed; typically handled as HCl salt |

| Precursor CAS | 170572-49-3 (3-Fluoro-4-methylbenzonitrile) |

| Molecular Formula | C₈H₉FN₂[1][2] · HCl |

| Molecular Weight | 188.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO |

| Melting Point | 160–165 °C |

Medicinal Chemistry Rationale

The "Fluorine Effect" in Benzamidines

In drug design, replacing a hydrogen atom with fluorine (bioisosterism) profoundly alters the physicochemical profile of the benzamidine scaffold without significantly changing steric bulk.

-

pKa Modulation: The electronegative fluorine atom on the phenyl ring exerts an inductive electron-withdrawing effect (

). This lowers the pKa of the amidine group (typically ~11-12 for unsubstituted benzamidine) closer to physiological pH. This reduction can improve oral bioavailability by increasing the fraction of the uncharged species capable of passive membrane permeability. -

Metabolic Blocking: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Placing fluorine at the 3-position blocks metabolic hydroxylation at this site, a common clearance pathway for aromatic rings.

-

Arginine Mimicry: The benzamidine moiety is a classic bioisostere for the guanidine group of arginine. It forms bidentate salt bridges with Aspartate residues (e.g., Asp189 in Trypsin) at the bottom of the S1 specificity pocket.

Pharmacophore Logic Diagram

The following diagram illustrates the structural logic behind using this compound in protease inhibitor design.

Caption: Structural-Activity Relationship (SAR) logic for 3-Fluoro-4-methylbenzamidine in drug design.

Synthesis & Manufacturing Protocol

The synthesis of 3-Fluoro-4-methylbenzamidine hydrochloride typically proceeds via the Pinner Reaction , converting the corresponding nitrile to the imidate ester, followed by ammonolysis. This method is preferred over direct addition of ammonia due to higher yields and purity.

Precursor

Step-by-Step Methodology

Note: All steps must be performed in a fume hood due to the use of corrosive HCl gas and volatile solvents.

Phase 1: Formation of the Pinner Salt (Imidate)

-

Dissolution: Dissolve 10.0 g (74 mmol) of 3-Fluoro-4-methylbenzonitrile in 100 mL of anhydrous ethanol (EtOH) or methanol (MeOH).

-

Critical Control: The solvent must be anhydrous. Water will hydrolyze the intermediate back to the amide.

-

-

Acidification: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas through the solution for 2-3 hours until saturation.

-

Alternative: Use Acetyl Chloride (1.1 eq) in alcohol to generate HCl in situ if gas handling is not feasible.

-

-

Incubation: Seal the reaction vessel and stir at 0°C to room temperature for 12–24 hours.

-

Precipitation: The imidate ester hydrochloride usually precipitates. Add dry diethyl ether (200 mL) to force complete precipitation. Filter the white solid under nitrogen.

Phase 2: Ammonolysis to Benzamidine

-

Resuspension: Suspend the solid imidate ester intermediate in 100 mL of anhydrous ethanol.

-

Ammonolysis: Bubble dry Ammonia (NH₃) gas into the suspension at 0°C, or add a solution of 7N NH₃ in methanol (3-4 equivalents).

-

Reaction: Stir at room temperature for 4–6 hours. The mixture will clarify as the benzamidine forms, then potentially reprecipitate.

-

Isolation: Concentrate the solvent in vacuo. Recrystallize the crude residue from Isopropanol/Ether or Ethanol/Ether to yield pure 3-Fluoro-4-methylbenzamidine hydrochloride.

Synthesis Workflow Diagram

Caption: Two-step Pinner synthesis pathway from nitrile precursor to benzamidine salt.

Analytical Characterization

To validate the identity of the synthesized or purchased compound, the following analytical parameters should be verified.

| Method | Expected Signal / Observation |

| ¹H NMR (DMSO-d₆) | δ 2.30-2.35 (s, 3H, Ar-CH₃)δ 7.40-7.60 (m, 3H, Ar-H)δ 9.20-9.50 (br s, 4H, Amidine NH₂⁺/NH₂)Note: Amidine protons are exchangeable and broad. |

| ¹⁹F NMR | Single peak around -115 to -120 ppm (relative to CFCl₃). |

| Mass Spectrometry (ESI+) | m/z = 153.1 [M+H]⁺ (Free base mass). The chloride ion is not observed in positive mode. |

| HPLC Purity | >95% (210 nm or 254 nm). Mobile phase: Water (0.1% TFA) / Acetonitrile gradient. |

| Chloride Test | Positive reaction with AgNO₃ (White precipitate of AgCl). |

Safety & Handling (MSDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocols:

-

Use only in a chemical fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Desiccate if necessary.

-

References

-

Sigma-Aldrich. 3-Fluoro-4-methylbenzamidine hydrochloride Product Specification.Link

-

PubChem. Compound Summary for CID 329789471 (3-Fluoro-4-methylbenzamidine hydrochloride). National Library of Medicine. Link

-

Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry.[5][6][7][8] ChemBioChem, 5(5), 637-643. (Mechanistic grounding for fluorine substitution). Link

-

Decicco, C. P., et al. (1997). Amidine-based inhibitors of Factor Xa. Journal of Medicinal Chemistry. (Context for benzamidine applications). Link

Sources

- 1. buyersguidechem.com [buyersguidechem.com]

- 2. buyersguidechem.com [buyersguidechem.com]

- 3. 3-Fluoro-4-methylbenzonitrile | C8H6FN | CID 585140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ajrconline.org [ajrconline.org]

- 8. chembk.com [chembk.com]

Benzamidine derivatives as serine protease inhibitor building blocks

From Synthetic Protocols to Clinical Pharmacokinetics

Executive Summary

In the architecture of drug design, few moieties are as foundational as benzamidine. It is the quintessential "anchor" for targeting trypsin-like serine proteases, a family of enzymes governing coagulation (Thrombin, Factor Xa), fibrinolysis, and complement activation. This guide moves beyond basic textbook definitions to explore the practical application of benzamidine derivatives. We will examine the structural causality of its binding, the "Application Scientist’s" preferred synthetic routes (avoiding the pitfalls of the Pinner reaction), and the prodrug strategies required to overcome its inherent pharmacokinetic liabilities.

Structural Basis of Inhibition: The S1 Pocket Imperative

To design a potent inhibitor, one must first understand the lock. Serine proteases share a highly conserved catalytic triad (His57, Asp102, Ser195), but specificity is dictated by the S1 specificity pocket .

In trypsin-like proteases, the S1 pocket is deep and characterized by a critical residue at the bottom: Aspartate 189 (Asp189) .

-

The Mechanism: The benzamidine moiety mimics the side chain of arginine, the natural substrate's P1 residue.

-

The Interaction: The positively charged amidine group (

) forms a bidentate salt bridge with the negatively charged carboxylate of Asp189. This interaction anchors the inhibitor, correctly positioning the rest of the molecule to block the active site. -

Thermodynamics: This salt bridge is the primary driver of binding energy (

), often contributing 3–5 kcal/mol to the affinity.

Visualization: The Pharmacophore Interaction

The following diagram illustrates the critical electrostatic network required for high-affinity binding.

Caption: The critical bidentate salt bridge between the inhibitor's amidine group and the enzyme's Asp189 residue.

Synthetic Pathways: The "Amidoxime Route"

Expertise & Experience Note: While many textbooks cite the Pinner Reaction (treatment of nitrile with dry HCl gas followed by ammonia) as the standard method, it is operationally difficult. It requires anhydrous conditions, tolerates few functional groups, and often results in low yields due to hydrolysis.

The Superior Protocol: The Amidoxime Route . This method is milder, tolerates diverse functionality, and is the industry standard for complex drug synthesis.

Workflow Diagram

Caption: The modern 2-step synthesis of benzamidines via stable amidoxime intermediates.

Validated Protocol: Nitrile to Benzamidine

Step 1: Formation of Amidoxime

-

Reagents: Dissolve the aryl nitrile (1.0 eq) in Ethanol. Add Hydroxylamine hydrochloride (

, 3.0 eq) and Triethylamine ( -

Conditions: Reflux at 80°C for 4–12 hours.

-

Process Control (Self-Validation): Monitor via TLC or LCMS.

-

Success Indicator: Disappearance of the sharp Nitrile peak in IR (

) and appearance of the Amidoxime mass (

-

-

Workup: Evaporate solvent. The residue is often a solid that can be washed with water to remove salts.

Step 2: Reduction to Amidine

-

Reagents: Dissolve the Amidoxime (1.0 eq) in Glacial Acetic Acid. Add Zinc dust (active, 5.0 eq).

-

Conditions: Stir at room temperature or mild heat (40°C) for 2–4 hours.

-

Alternative: Catalytic hydrogenation (

, Pd/C) in Methanol/Acetic acid is cleaner for non-halogenated substrates.

-

-

Purification: Filter off Zinc. Concentrate. Purify via reverse-phase HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA.

Overcoming the Pharmacokinetic Barrier

The very property that makes benzamidine a potent inhibitor—its high basicity—is its greatest liability in drug development.

-

The Problem: At physiological pH (7.4), a benzamidine (

) is >99.9% protonated (cationic). -

The Consequence: Charged molecules cannot passively diffuse through the lipid bilayer of the intestinal epithelium. Oral bioavailability (

) is typically < 5%.

The Solution: Prodrug Strategies

To achieve oral delivery, the basicity must be masked. The most successful strategy is the Double Prodrug approach, exemplified by Dabigatran Etexilate.

-

Masking the Amidine: The amidine is converted back to a carbamate or an amidoxime-like structure (less basic).

-

Masking the Carboxylate: If the molecule has a carboxylic acid tail (common for solubility), it is esterified.

Table 1: Physicochemical Comparison of Benzamidine Derivatives

| Parameter | Benzamidine (Parent) | Amidoxime (Prodrug) | Dabigatran Etexilate (Clinical) |

| Structure | Free Amidine | N-Hydroxyamidine | Hexyl carbamate / Ethyl ester |

| ~11.6 (Strong Base) | ~5.0 (Weak Base) | Neutral (at pH 7.4) | |

| Charge (pH 7.4) | Positive (+) | Neutral (0) | Neutral (0) |

| LogD (pH 7.4) | -2.5 (Hydrophilic) | 0.5 - 1.5 (Lipophilic) | > 3.0 (Highly Lipophilic) |

| Oral Bioavailability | < 5% | 20 - 50% | ~6.5% (after hydrolysis) |

| Mechanism | Active Inhibitor | Requires hepatic reduction | Requires esterase hydrolysis |

Case Study: Dabigatran Activation Pathway

Dabigatran etexilate is a "double prodrug."[1][2] It requires two distinct enzymatic steps to become active.

-

Intestinal Absorption: The lipophilic etexilate form crosses the gut wall.

-

Step 1 (Esterase): Cleavage of the ethyl ester by carboxylesterases (CES1) in the liver.

-

Step 2 (Activation): Hydrolysis of the hexyloxycarbonyl carbamate to reveal the active benzamidine.

Therapeutic Applications: Factor Xa and Thrombin

Benzamidine derivatives have revolutionized anticoagulant therapy (DOACs - Direct Oral Anticoagulants).

-

Thrombin (Factor IIa) Inhibitors:

-

Factor Xa Inhibitors:

-

Drugs: Betrixaban, Edoxaban.

-

Design: Often replace the highly basic benzamidine with less basic isosteres (like chloropyridine or amino-isoquinoline) to improve oral bioavailability without needing extensive prodrug modification, though benzamidine remains the gold standard for potency.

-

Experimental Tip for Researchers: When screening benzamidine derivatives in vitro, avoid phosphate buffers if using high concentrations of calcium, as precipitation can occur. Use HEPES or Tris buffers at pH 7.4 with 150 mM NaCl to mimic physiological ionic strength, which is crucial for salt-bridge stability.

References

-

Buch, I., et al. (2011). "Reconstruction of the binding pathway of benzamidine to trypsin." Proceedings of the National Academy of Sciences. [Link]

-

Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews. [Link]

-

Hauel, N. H., et al. (2002). "Structure-based design of novel potent nonpeptide thrombin inhibitors." Journal of Medicinal Chemistry. [Link]

-

Stangier, J. (2008). "Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate." Clinical Pharmacokinetics. [Link]

-

Wienen, W., et al. (2007).[4] "Effects of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate, on thrombus formation and bleeding time in rats."[3][4] Thrombosis and Haemostasis. [Link]

Sources

3-Fluoro-4-methylbenzenecarboximidamide molecular weight and formula

Topic: 3-Fluoro-4-methylbenzenecarboximidamide: Physicochemical Characterization & Synthetic Methodology Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists

3-Fluoro-4-methylbenzenecarboximidamide (also known as 3-Fluoro-4-methylbenzamidine ) represents a critical pharmacophore in medicinal chemistry, particularly as a P1 anchor residue in serine protease inhibitors (e.g., thrombin, Factor Xa, trypsin). The amidine moiety mimics the arginine side chain, forming a bidentate salt bridge with the Asp189 residue in the S1 pocket of trypsin-like proteases.[1]

This guide provides a definitive technical reference for the physicochemical properties, synthesis, and analytical validation of this compound, distinguishing it from its common impurities (specifically the corresponding amide).[1]

Part 1: Physicochemical Characterization

The compound is most stable and commercially available as its hydrochloride salt. Researchers must distinguish between the theoretical free base (used in docking simulations) and the experimental salt form (used in assays).[1]

Table 1: Molecular Specifications

| Property | Free Base | Hydrochloride Salt (Standard Reagent) |

| Systematic Name | 3-Fluoro-4-methylbenzenecarboximidamide | 3-Fluoro-4-methylbenzenecarboximidamide hydrochloride |

| Synonyms | 3-Fluoro-4-methylbenzamidine | 3-Fluoro-4-methylbenzamidine HCl |

| CAS Number | Not widely listed | 175277-88-0 |

| Molecular Formula | C₈H₉FN₂ | C₈H₁₀ClFN₂ (C₈H₉FN₂[2] · HCl) |

| Molecular Weight | 152.17 g/mol | 188.63 g/mol |

| Physical State | Unstable oil/hygroscopic solid | White to off-white crystalline solid |

| Solubility | Organic solvents (DCM, EtOAc) | Water, DMSO, Methanol |

| pKa (Calc.) | ~11.0 - 11.4 | N/A (Salt form) |

Critical Insight on pKa: Unsubstituted benzamidine has a pKa of ~11.6. The introduction of the Fluorine atom at the 3-position (meta to the amidine) exerts an electron-withdrawing inductive effect (-I), which lowers the pKa slightly (estimated range 10.8–11.2). The methyl group at the 4-position (para) provides a weak electron-donating effect (+I), partially countering the fluorine's influence.[1] This balance maintains the compound's high basicity, ensuring it remains protonated at physiological pH (7.4), which is essential for binding to the anionic aspartate residue in protease active sites.[1]

Part 2: Synthetic Methodology

The most robust synthesis for benzamidines is the Pinner Reaction , which avoids the harsh conditions of direct nitrile amination.[1] This protocol converts the commercially available nitrile precursor into the amidine via an imidate intermediate.[1][3]

Precursor: 3-Fluoro-4-methylbenzonitrile (CAS: 170572-49-3)[4][5][6]

Step-by-Step Protocol

-

Imidate Formation (Pinner Salt):

-

Dissolve 3-Fluoro-4-methylbenzonitrile (1.0 eq) in anhydrous ethanol (5–10 mL/g).

-

Cool the solution to 0°C in an ice bath.

-

Bubble anhydrous HCl gas through the solution for 30–60 minutes until saturation. Alternatively, add acetyl chloride (3.0 eq) dropwise to the ethanol solution to generate anhydrous HCl in situ.[1]

-

Seal the vessel and stir at room temperature for 16–24 hours.

-

Checkpoint: Monitor by TLC or IR (disappearance of nitrile peak at ~2230 cm⁻¹).

-

Precipitate the imidate ester hydrochloride by adding cold diethyl ether. Filter and dry under vacuum.

-

-

Amidine Conversion:

-

Resuspend the dried imidate intermediate in anhydrous ethanol (or methanol).[1]

-

Cool to 0°C.

-

Add Ammonia (7N in methanol, 3.0 eq) or bubble anhydrous NH₃ gas.[1]

-

Stir at room temperature for 12–18 hours.

-

Recrystallize the crude solid from Ethanol/Ether to yield pure 3-Fluoro-4-methylbenzamidine hydrochloride.

-

Visualizing the Synthetic Pathway

Figure 1: The Pinner synthesis pathway converting the nitrile precursor to the target amidine salt.[2][4][9]

Part 3: Analytical Validation (QC)

A common pitfall in benzamidine synthesis is hydrolysis to the primary amide (3-Fluoro-4-methylbenzamide, CAS 175277-86-8). The amide is biologically inactive against proteases and must be ruled out.

Differentiation Strategy

| Method | Target: Amidine (HCl Salt) | Impurity: Amide |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 153.1 | [M+H]⁺ = 154.1 |

| ¹H-NMR (DMSO-d₆) | Broad singlets at ~9.0–9.4 ppm (4H, split 2:[2]2) corresponding to C(=NH)NH₂⁺ | Broad singlets at ~7.4 and ~8.0 ppm (2H) corresponding to C(=O)NH₂ |

| IR Spectroscopy | Strong C=N stretch at ~1680 cm⁻¹ | Strong C=O stretch at ~1650–1660 cm⁻¹ |

Quality Control Decision Tree

Figure 2: Analytical workflow to validate compound identity and purity.

Part 4: Biological Context & Handling

Storage & Stability: Benzamidines are hygroscopic. The HCl salt should be stored at -20°C in a desiccator. Aqueous solutions are stable at acidic pH but can hydrolyze to the amide at pH > 9.0 over prolonged periods.

Medicinal Application: This scaffold is a classic Bioisostere of Arginine . In drug design, the 3-Fluoro substitution serves two purposes:

-

Metabolic Stability: Blocks oxidative metabolism at the 3-position of the ring.

-

Lipophilicity Modulation: The fluorine increases logP slightly compared to the parent benzamidine, potentially improving membrane permeability while retaining the critical salt-bridge capability.

References

-

PubChem Compound Summary. (2025). 3-Fluoro-4-methylbenzamidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Decicco, C. P., et al. (1997).[1] "Amidine-based inhibitors of Factor Xa." Journal of Medicinal Chemistry, 40(15), 2296-2308.[1] (Provides foundational context for benzamidine synthesis via Pinner reaction).[1]

-

Pinner, A., & Klein, F. (1877).[1] "Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[1][3] (Original methodology citation).

Sources

- 1. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 2. 3-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2782944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. 3-Fluoro-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. 3-氟-4-甲基苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Fluoro-4-methylbenzonitrile | C8H6FN | CID 585140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Fluorobenzamidine | C7H7FN2 | CID 4295238 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing and Validation of 3-Fluoro-4-methylbenzamidine HCl

The following technical guide details the sourcing, validation, and application of 3-Fluoro-4-methylbenzamidine Hydrochloride (CAS 175277-88-0) .

A Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary & Chemical Profile

In the landscape of serine protease inhibitor design, 3-Fluoro-4-methylbenzamidine HCl serves as a critical P1 moiety. The benzamidine group mimics the arginine side chain, forming salt bridges with the aspartate residue in the S1 pocket of trypsin-like proteases (e.g., Thrombin, Factor Xa). The specific substitution pattern—3-Fluoro and 4-Methyl —offers distinct advantages over unsubstituted benzamidine:

-

3-Fluoro: Modulates the pKa of the amidine group (lowering it slightly from ~11.5), improving bioavailability and altering electrostatic interactions. It also blocks metabolic oxidation at the 3-position.

-

4-Methyl: Provides a hydrophobic anchor, filling the S1 pocket volume and preventing metabolic attack at the para position.

Chemical Identity

| Property | Specification |

| Chemical Name | 3-Fluoro-4-methylbenzamidine hydrochloride |

| CAS Number | 175277-88-0 |

| Molecular Formula | C₈H₉FN₂[1][2][3][4] · HCl |

| Molecular Weight | 188.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol |

Supply Landscape & Vendor Tiering

Sourcing this compound requires vigilance. Major catalog providers often list this item under "Discovery" tiers (e.g., Sigma-Aldrich's AldrichCPR), which explicitly states that analytical data may not be acquired and the buyer assumes responsibility for identity confirmation.

Supplier Evaluation Matrix

Researchers should categorize suppliers into three tiers to manage risk:

| Tier | Characteristics | Recommended Suppliers (Examples) | Action Required |

| Tier 1: Primary Manufacturers | Synthesize in-house; provide full CoA (HPLC, NMR, MS); high batch reproducibility. | Enamine, Combi-Blocks, Chem-Impex | Verify CoA batch number matches vial. |

| Tier 2: Catalog Aggregators | Re-package bulk chemicals; variable batch quality; reliable logistics. | Sigma-Aldrich (MilliporeSigma), Fisher Scientific | Mandatory internal QC (See Section 3). |

| Tier 3: Sourcing Agents | Low cost; long lead times; high risk of salt-form mismatch or hydrolysis. | Alibaba/Indiamart vendors | Full structural elucidation required (NMR + LCMS). |

Critical Procurement Note: Ensure you order the Hydrochloride (HCl) salt. The free base is unstable and prone to rapid hydrolysis and oxidation.

Quality Control & Validation Protocol

Because benzamidines are labile under basic conditions, "fresh" commercial batches often contain hydrolysis impurities. The following protocol is a self-validating system to ensure compound integrity.

Impurity Logic & Degradation Pathway

The primary impurities arise from the synthetic precursor (Nitrile) and the hydrolysis product (Amide).

Figure 1: Synthesis and degradation pathway. The presence of the Amide (red) indicates moisture exposure or improper storage.

Standardized Analytical Method (HPLC-UV)

Do not rely on generic CoAs. Use this method to separate the highly polar amidine from the neutral amide and nitrile.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: Acid is crucial to keep the amidine protonated and prevent peak tailing.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV @ 210 nm (Amidine absorption) and 254 nm (Aromatic).

-

Acceptance Criteria:

-

Target Peak (Amidine): >95% Area.

-

Impurity A (Amide): <2.0% (Elutes after amidine due to lack of charge).

-

Impurity B (Nitrile): <0.5% (Elutes late, very hydrophobic).

-

Handling, Stability, and Storage

Benzamidine hydrochlorides are hygroscopic. Moisture uptake accelerates hydrolysis to the amide, which is inactive against protease targets.

-

Storage: Store at -20°C in a desiccator.

-

Handling: Warm the vial to room temperature before opening to prevent water condensation on the cold solid.

-

Solubility:

-

Water: >50 mM (Stable for 24h at 4°C).

-

DMSO: >100 mM (Stock solutions stable for 3 months at -20°C).

-

Avoid: Basic buffers (pH > 9) for prolonged periods.

-

Research Applications

This compound is rarely a final drug but is a vital Fragment-Based Drug Design (FBDD) scaffold.

Protease Inhibition Workflow

When using 3-Fluoro-4-methylbenzamidine as a competitive inhibitor or crystallographic probe:

Figure 2: Standard inhibition assay workflow. Pre-incubation is critical for equilibrium binding.

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Pinner Reaction)

-

Medicinal Chemistry Context (Benzamidines)

-

Benzamidine derivatives as structural mimics of the arginine side chain in S1 serine protease inhibitors. Journal of Medicinal Chemistry.

-

-

Supplier Data

Sources

- 1. buyersguidechem.com [buyersguidechem.com]

- 2. ajrconline.org [ajrconline.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-fluoro-4-methylbenzamidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

- 8. 3-Fluoro-4-methyl-benzamidine hydrochloride_175277-88-0_Hairui Chemical [hairuichem.com]

- 9. buyersguidechem.com [buyersguidechem.com]

Optimizing the Arginine Mimetic: Therapeutic Utility and Synthesis of 3-Fluoro-4-Methyl Benzamidines

Executive Summary

The benzamidine moiety has long served as the cornerstone of serine protease inhibitor design, acting as a bioisostere for the arginine side chain. However, the high basicity (pKa ~11.6) of the unsubstituted benzamidine group often results in poor oral bioavailability due to limited membrane permeability and cationic trapping.

This technical guide analyzes the 3-fluoro-4-methyl substituted benzamidine scaffold—a specific structural refinement that addresses these limitations. By introducing a fluorine atom at the meta position and a methyl group at the para position, medicinal chemists can simultaneously modulate basicity, enhance hydrophobic fit within the S1 specificity pocket, and block primary metabolic soft spots. This guide details the structure-activity relationship (SAR), chemical synthesis via the Pinner reaction, and validation protocols for this critical pharmacophore.

Part 1: The Pharmacophore Logic

The Arginine Mimetic Challenge

Serine proteases (e.g., Thrombin, Factor Xa, Trypsin) recognize substrates via a deep, negatively charged S1 pocket containing an aspartate residue (e.g., Asp189 in Trypsin). Benzamidines bind here with high affinity, forming a bidentate salt bridge.

However, "naked" benzamidines face two failures in drug development:

-

** excessive Basicity:** With a pKa > 11, they remain permanently protonated at physiological pH, preventing passive diffusion across the gut wall.

-

Metabolic Vulnerability: The electron-rich phenyl ring is susceptible to rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

The 3-Fluoro-4-Methyl Solution

The 3-fluoro-4-methyl substitution pattern represents a calculated multiparameter optimization (MPO):

-

3-Fluoro (Electronic Tuning): The high electronegativity of fluorine exerts an inductive electron-withdrawing effect (

), lowering the pKa of the amidine group by approximately 1.0–1.5 log units. This increases the fraction of neutral molecules available for membrane permeation without destroying the essential salt bridge interaction. -

4-Methyl (Steric & Metabolic Tuning): The methyl group fills the hydrophobic sub-site of the S1 pocket, displacing high-energy water molecules (entropy gain). Crucially, it blocks the para position, preventing rapid oxidation by CYP450 isoforms.

Interaction Map (DOT Visualization)

The following diagram illustrates the tripartite mechanism of action for this scaffold within the protease active site.

Figure 1: Mechanistic contributions of the 3-fluoro and 4-methyl substituents to binding affinity and pharmacokinetic stability.

Part 2: Chemical Synthesis Protocol

Route Selection: The Pinner Synthesis

The most robust method for constructing the substituted benzamidine is the Pinner reaction, starting from 3-fluoro-4-methylbenzonitrile .[1][2] This avoids the harsh conditions of direct amination and proceeds through an imidate intermediate.

Precursor: 3-Fluoro-4-methylbenzonitrile (CAS: 170572-49-3) Target: 3-Fluoro-4-methylbenzamidine HCl (CAS: 1415785-36-6)

Step-by-Step Methodology

Note: All steps must be performed in a fume hood due to the use of HCl gas and ammonia.

Step 1: Formation of the Imidate Ester

-

Dissolution: Dissolve 10.0 mmol of 3-fluoro-4-methylbenzonitrile in 20 mL of anhydrous ethanol.

-

Acidification: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas through the solution for 30–45 minutes until saturation. Critical: Moisture exclusion is vital to prevent hydrolysis back to the amide.

-

Incubation: Seal the reaction vessel and store at 4°C for 12–24 hours.

-

Precipitation: Dilute with 100 mL of anhydrous diethyl ether. The ethyl imidate hydrochloride salt will precipitate as a white solid.

-

Isolation: Filter rapidly under nitrogen atmosphere and wash with cold ether. Proceed immediately to Step 2 (imidates are hygroscopic).

Step 2: Ammonolysis to Benzamidine

-

Resuspension: Suspend the imidate salt in 30 mL of anhydrous ethanol.

-

Amination: Bubble dry ammonia gas (excess) through the suspension at 0°C for 30 minutes, or add a 7N solution of ammonia in methanol (3 equivalents).

-

Reflux: Heat the mixture to 60°C for 4 hours.

-

Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from isopropanol/ether.

Yield Expectation: 75–85% Characterization: 1H NMR (DMSO-d6) should show characteristic broad singlets for amidine protons at ~9.2 ppm.

Part 3: Biological Validation (Enzyme Inhibition)

Rationale

To validate the therapeutic potential, the inhibitor must be tested against a relevant serine protease (e.g., Thrombin or Factor Xa) using a chromogenic substrate assay.

Assay Protocol

Materials:

-

Enzyme: Human Alpha-Thrombin (0.1 NIH units/mL final).

-

Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).

-

Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

Workflow:

-

Preparation: Prepare serial dilutions of the 3-fluoro-4-methylbenzamidine (0.1 nM to 100 µM) in DMSO (final DMSO < 1%).

-

Incubation: Mix 20 µL of inhibitor solution with 100 µL of enzyme solution in a 96-well microplate. Incubate for 10 minutes at 37°C to allow equilibrium binding.

-

Initiation: Add 80 µL of S-2238 substrate (Km concentration).

-

Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

-

Analysis: Determine

using non-linear regression. Calculate

Experimental Workflow Diagram

Figure 2: Kinetic assay workflow for determining inhibition constants (Ki).

Part 4: Comparative Data Analysis

The following table summarizes the theoretical impact of the substitutions compared to the parent molecule.

| Compound | pKa (Est.)[3][4] | LogP (Est.) | Metabolic Stability | S1 Binding Affinity |

| Benzamidine (Parent) | 11.6 | 0.6 | Low (Rapid Oxidation) | High (Reference) |

| 4-Methylbenzamidine | 11.7 | 1.1 | Moderate | High (Hydrophobic gain) |

| 3-Fluorobenzamidine | 10.4 | 0.8 | Moderate | Moderate (Electronic clash) |

| 3-F, 4-Me Benzamidine | 10.5 | 1.3 | High (Blocked) | Optimal (Balanced) |

Note: The combination of 3-F and 4-Me provides the optimal balance of reduced basicity (lower pKa) and increased lipophilicity (higher LogP), facilitating oral absorption.

References

-

Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

-

Olsen, J. A., et al. (2004). A fluorine scan of thrombin inhibitors to map the fluorophilicity/hydrophobicity of the S1 pocket. Organic & Biomolecular Chemistry, 2(9), 1339-1352.

-

Matter, H., et al. (2002). Design and structural analysis of potent and selective Factor Xa inhibitors. Journal of Medicinal Chemistry, 45(14), 2923-2941.

-

Sigma-Aldrich. (n.d.). 3-Fluoro-4-methylbenzamidine hydrochloride Product Page.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

- 1. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 2. 3-Fluoro-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

Technical Guide: Solubility Profiling & Salt Selection for 3-Fluoro-4-methylbenzamidine

The following technical guide details the solubility profiling and salt characterization of 3-Fluoro-4-methylbenzamidine , a critical intermediate and pharmacophore in the development of serine protease inhibitors (e.g., Factor Xa and Thrombin inhibitors).

Executive Summary

3-Fluoro-4-methylbenzamidine (CAS 175277-88-0 for HCl salt) represents a privileged structural motif in medicinal chemistry. The benzamidine moiety serves as a highly basic anchor (pKa ~11.5) mimicking the arginine side chain in protease substrates, while the 3-fluoro and 4-methyl substituents modulate lipophilicity and metabolic stability.

This guide addresses a common bottleneck: the solubility-permeability trade-off . While the benzamidine core ensures high aqueous solubility in acidic media, the specific substitution pattern introduces lattice energy variations that necessitate rigorous salt screening. This document outlines the theoretical basis, experimental protocols, and interpretation frameworks for defining the solubility profile of this compound.

Physicochemical Basis

To control the solubility of 3-Fluoro-4-methylbenzamidine, one must understand the interplay between its ionization state and crystal lattice energy.

Structural Impact on Solubility

-

Benzamidine Core: A strong base. At physiological pH (7.4), it exists predominantly in the cationic form, favoring aqueous solubility.

-

3-Fluoro Substituent: Increases lipophilicity (LogP) and lowers the pKa of the amidine group slightly via inductive electron withdrawal, potentially altering the pH at which precipitation occurs.

-

4-Methyl Substituent: Adds steric bulk and lipophilicity, which generally decreases intrinsic aqueous solubility (

) of the free base but may enhance permeability.

The pH-Solubility Relationship

The solubility (

-

pH < pKa (Acidic): Solubility is driven by the salt form (

). -

pH > pKa (Basic): Solubility is limited by the intrinsic solubility of the free base (

).

Experimental Protocols

Workflow: Automated Salt Screening & Solubility Profiling

The following workflow ensures a self-validating dataset, distinguishing between kinetic and thermodynamic solubility.

Figure 1: Integrated workflow for salt selection and solubility profiling. This path ensures that only stable polymorphs are subjected to thermodynamic testing.

Protocol: Thermodynamic Shake-Flask Method

This is the "Gold Standard" for regulatory submissions.

-

Preparation: Weigh excess 3-Fluoro-4-methylbenzamidine salt (approx. 10-20 mg) into a glass vial.

-

Solvent Addition: Add 1.0 mL of the target buffer (see Table 1).

-

Equilibration: Agitate at 25°C ± 0.1°C for 24 hours (or 48h if dissolution is slow).

-

Separation: Centrifuge at 13,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

-

Quantification: Analyze the supernatant via HPLC-UV (detection typically at ~230-250 nm).

-

pH Check: Crucial Step —Measure the pH of the supernatant after equilibrium. The dissolving salt can significantly shift the pH of weak buffers.

Data Presentation & Expectations

Expected Solubility Profile (Derived from Benzamidine Analogs)

The following data represents the expected performance of the Hydrochloride (HCl) salt, which is the industry standard for this class (CAS 175277-88-0).

| Medium | pH | Expected Solubility (mg/mL) | Mechanistic Insight |

| 0.1 N HCl | 1.2 | > 50 mg/mL | Fully ionized. Limited only by |

| Acetate Buffer | 4.5 | > 40 mg/mL | High solubility maintained; compound remains cationic. |

| Phosphate Buffer | 6.8 | 10 - 25 mg/mL | Solubility begins to decrease as pH approaches pKa. |

| PBS | 7.4 | 3 - 10 mg/mL | Physiological range. Free base concentration increases. |

| Borate Buffer | 10.0 | < 1 mg/mL | Near pKa. Significant precipitation of free base likely. |

| Water | ~5.5 | > 50 mg/mL | The salt itself is acidic; self-buffers to pH ~5-6. |

Organic Solvent Compatibility (Process Chemistry)

For researchers developing scale-up routes, solubility in organic solvents is critical for purification and crystallization.

-

Methanol/Ethanol: High solubility (> 50 mg/mL). Preferred for recrystallization.

-

DMSO: High solubility (> 25 mg/mL). Used for biological stock solutions.[1]

-

Ethyl Acetate/Hexanes: Low solubility. These are effective anti-solvents for precipitating the salt.

Critical Analysis: Salt Selection Strategy

While the Hydrochloride (HCl) salt is the default, it is not always optimal. If the HCl salt exhibits hygroscopicity (absorbing water from air) or a common ion effect (reduced solubility in the stomach due to high Cl⁻ concentration), alternative salts must be screened.

Comparative Salt Profile

| Salt Form | Counter-ion | Pros | Cons |

| Hydrochloride | Cl⁻ | Standard, low MW, high melting point. | Potential common ion effect in vivo (pH 1.2). |

| Methanesulfonate | CH₃SO₃⁻ | High solubility, often non-hygroscopic. | Higher molecular weight penalty. |

| Acetate | CH₃COO⁻ | Good for HPLC purification (volatile). | Often less stable/crystalline; lower melting point. |

Diagram: The Common Ion Effect Mechanism

The following diagram illustrates why solubility in 0.1 N HCl might be lower than in water for the hydrochloride salt, a counter-intuitive but common phenomenon.

Figure 2: Mechanism of the Common Ion Effect reducing solubility in gastric fluids for HCl salts.

References

-

Sigma-Aldrich. 3-Fluoro-4-methylbenzamidine hydrochloride Product Specification. Retrieved from

-

Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.

-

Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[2][3] Advanced Drug Delivery Reviews.

-

Cayman Chemical. Benzamidine (hydrochloride) Product Information. Retrieved from

-

Markwardt, F., et al. (1968). "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine."[1] European Journal of Biochemistry.[1]

Sources

Methodological & Application

Protocol for synthesis of 3-Fluoro-4-methylbenzamidine from nitrile

Application Note: High-Purity Synthesis of 3-Fluoro-4-methylbenzamidine Hydrochloride

Executive Summary & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of 3-Fluoro-4-methylbenzamidine hydrochloride (CAS: 175277-88-0) from its nitrile precursor, 3-Fluoro-4-methylbenzonitrile .

Benzamidines are critical pharmacophores in medicinal chemistry, serving as key structural motifs in serine protease inhibitors (e.g., thrombin, Factor Xa) and various ion channel modulators. The specific substitution pattern—a fluorine atom at the meta position (C3) and a methyl group at the para position (C4)—imparts unique electronic and metabolic properties. The fluorine atom increases metabolic stability and lipophilicity while modulating the pKa of the amidine group via inductive electron withdrawal.

Method Selection: The Pinner Reaction While alternative methods exist (e.g., Lewis acid catalysis, thioimidate routes, or hydroxylamine reduction), the Pinner Reaction remains the "Gold Standard" for generating high-purity amidine hydrochloride salts.

-

Why Pinner? It avoids heavy metal catalysts, proceeds under anhydrous conditions (preventing hydrolysis to amides), and directly yields the crystalline hydrochloride salt, which is preferred for stability and solubility in biological assays.

-

Mechanism: Acid-catalyzed addition of an alcohol to the nitrile (forming an imidate salt), followed by nucleophilic displacement with ammonia.[1]

Reaction Scheme & Mechanism

The transformation proceeds in two distinct steps. The nitrile is first activated by anhydrous HCl in the presence of ethanol to form the ethyl imidate hydrochloride (Pinner Salt) . This intermediate is moisture-sensitive and is subsequently converted to the amidine by treatment with ammonia.

Figure 1: Reaction pathway for the conversion of nitrile to amidine via the Pinner method.

Materials & Equipment

| Component | Specification | Purpose |

| Precursor | 3-Fluoro-4-methylbenzonitrile (>98%) | Starting Material |

| Solvent A | Ethanol (Absolute, Anhydrous) | Solvent / Reactant (Step 1) |

| Acid Source | HCl gas (lecture bottle) OR 4M HCl in Dioxane | Catalyst / Reactant |

| Ammonia Source | 7N NH₃ in Methanol or Ethanol | Nitrogen Source (Step 2) |

| Solvent B | Diethyl Ether or MTBE | Precipitation / Washing |

| Equipment | Schlenk line or Drying tube (CaCl₂) | Moisture Exclusion |

Detailed Experimental Protocol

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)[1]

Scientific Insight: The nitrile carbon is electrophilic, but not sufficiently so for direct amine attack.[2] Protonation by dry HCl significantly increases this electrophilicity. The presence of the 3-Fluoro group (electron-withdrawing) aids this activation compared to a simple methylbenzonitrile.

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a rubber septum. Flame-dry or oven-dry the glassware to ensure strictly anhydrous conditions .

-

Dissolution: Charge 3-Fluoro-4-methylbenzonitrile (1.0 equiv, e.g., 1.35 g, 10 mmol) into the flask. Add anhydrous Ethanol (5–10 mL).

-

Note: Methanol can be used to form the methyl imidate, which is more reactive but less stable. Ethanol is preferred for robustness.

-

-

Acidification: Cool the solution to 0°C (ice bath).

-

Method A (Gas): Bubble dry HCl gas through the solution for 15–30 minutes until saturation is achieved (solvent volume expands slightly).

-

Method B (Solution): Add 4M HCl in Dioxane (10 equiv, 25 mL) dropwise via syringe.

-

-

Reaction: Seal the flask (parafilm over septum) or attach a drying tube. Allow to warm to Room Temperature (RT) and stir for 16–24 hours.

-

Monitoring: Monitor by TLC (ensure hydrolysis of aliquot to amide for visualization) or LC-MS. The nitrile peak should disappear.

-

Isolation:

-

Concentrate the mixture in vacuo at low temperature (<40°C) to remove excess HCl and solvent.

-

Add anhydrous Diethyl Ether (30 mL) to precipitate the imidate salt.

-

Filter the white/off-white solid rapidly under inert atmosphere (nitrogen blanket). Do not expose to humid air , as the imidate hydrolyzes back to the ester/amide. Proceed immediately to Step 2.

-

Step 2: Ammonolysis to Amidine

Scientific Insight: The imidate is a "activated ester" equivalent for nitrogen nucleophiles. Ammonia displaces the ethoxy group.

-

Resuspension: Transfer the solid Pinner salt (from Step 1) into a fresh, dry pressure tube or RBF.

-

Ammonia Addition: Add 7N NH₃ in Methanol (or Ethanol) (excess, ~10 equiv).

-

Reaction: Seal the vessel tightly. Stir at RT for 12–24 hours.

-

Optimization: If conversion is slow (checked by LC-MS), heat mildy to 40–50°C.

-

-

Work-up:

-

Concentrate the reaction mixture to dryness in vacuo.

-

The residue consists of the target Amidine HCl and Ammonium Chloride (NH₄Cl) byproduct.

-

-

Purification:

-

Trituration: Triturate the solid with cold Acetone or Ether (Amidine HCl is often insoluble in ether, but soluble in ethanol; NH₄Cl is water-soluble).

-

Recrystallization (Recommended): Dissolve the crude solid in a minimum amount of hot Isopropanol (iPrOH) or Ethanol. Add Diethyl Ether dropwise until turbidity appears. Cool to 4°C to crystallize.

-

Desalting (Optional): If NH₄Cl persists, dissolve in water, basify with NaOH (to pH 12) to extract the free base into DCM/Ethyl Acetate, dry, and re-acidify with HCl/Ether to precipitate pure Amidine HCl.

-

Process Workflow & Quality Control

Figure 2: Operational workflow with integrated Quality Control checkpoints.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Target Condition | Impact of Deviation |

| Moisture Content | < 0.1% (Strictly Anhydrous) | Critical Failure Mode. Water competes with alcohol in Step 1 (forming amide) or hydrolyzes the imidate in Step 2 (forming ester). |

| HCl Stoichiometry | Saturation (>10 equiv) | Insufficient acid leads to incomplete activation and stalled reaction. |

| Temperature | Step 1: < 25°C | Higher temperatures in Step 1 can cause decomposition of the imidate or side reactions on the methyl group. |

| Ammonia Excess | > 5-10 equiv | Ensures complete displacement of the ethoxy group and suppresses dimer formation. |

Troubleshooting Guide:

-

Problem: Reaction mixture turns into a sticky oil instead of a precipitate in Step 1.

-

Problem: Formation of Amide byproduct (3-Fluoro-4-methylbenzamide).

-

Cause: Moisture ingress.

-

Fix: Re-dry solvents using molecular sieves (3Å). Ensure HCl gas is dried through a H₂SO₄ trap if generating in-house.

-

-

Problem: Low Yield.

-

Cause: The 3-Fluoro group deactivates the ring slightly?

-

Fix: Actually, the 3-F is electron-withdrawing, which helps the nitrile carbon's electrophilicity. If yield is low, check if the "methyl" group is being chlorinated (unlikely without radical source) or if the imidate is hydrolyzing during isolation. Skip isolation: Evaporate Step 1 solvent and add ammonia solution directly (One-Pot Protocol).

-

Analytical Validation

Expected 1H NMR (DMSO-d6):

-

Amidine Protons: Broad singlets around δ 9.0–9.5 ppm (3H/1H, split due to HCl salt).

-

Aromatic Protons:

-

H2 (between F and Amidine): Doublet/Multiplet, shifted downfield due to F and Amidine.

-

H5/H6: Multiplets corresponding to the 1,3,4-substitution pattern.

-

-

Methyl Group: Singlet at ~2.3 ppm.

Mass Spectrometry (ESI+):

-

Target Mass: [M+H]+ = Calculation based on C8H9FN2.

-

MW (Free base) = 152.17 g/mol .

-

Observed m/z: ~153.2.

References

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.

-

Schaefer, F. C., & Peters, G. A. (1961). Synthesis of Amidines from Nitriles. Journal of Organic Chemistry, 26(2), 412–418. Link

-

Dunn, P. J. (2005).[4] Amidines and N-Substituted Amidines.[5][6] In Comprehensive Organic Functional Group Transformations II. Elsevier. (Review of modern amidine synthesis).

-

Caron, S., et al. (2010).[6][7] Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines.[6][7] Journal of Organic Chemistry, 75(3), 945–947. Link (Modern optimization of Pinner-type reactions).

-

Santa Cruz Biotechnology. (n.d.). 3-Fluoro-4-methylbenzamidine hydrochloride Product Data. Link (Confirmation of compound identity and salt form).

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. scribd.com [scribd.com]

- 5. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]

- 6. Amidine synthesis by imidoylation [organic-chemistry.org]

- 7. organic-chemistry.org [organic-chemistry.org]

Application Note: Pinner Reaction Protocols for 3-Fluoro-4-methylbenzonitrile Conversion

Executive Summary

This technical guide details the conversion of 3-Fluoro-4-methylbenzonitrile (CAS: 170572-49-3) into its corresponding ester and amidine derivatives using the Pinner reaction. This scaffold is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. The presence of the fluorine atom (meta to nitrile) and methyl group (para to nitrile) introduces specific electronic considerations that differentiate this protocol from standard benzonitrile conversions.

This document provides a modular, self-validating protocol for generating the Pinner Salt (Imidate Hydrochloride) and its subsequent diversion into two pathways:

-

Hydrolysis to Ethyl 3-fluoro-4-methylbenzoate.

-

Ammonolysis to 3-Fluoro-4-methylbenzamidine.

Chemical Logic & Mechanism

The Pinner reaction relies on the acid-catalyzed addition of an alcohol to a nitrile.[1][2] For 3-Fluoro-4-methylbenzonitrile, the reaction kinetics are influenced by the substituents:

-

Fluorine (C3): Inductively electron-withdrawing (-I), increasing the electrophilicity of the cyano carbon, thereby facilitating nucleophilic attack by the alcohol.

-

Methyl (C4): Weakly electron-donating (+I, hyperconjugation), providing stability to the resulting intermediate.

The reaction proceeds through a thermodynamically unstable imidate hydrochloride intermediate (Pinner Salt).[1][2] Moisture control is the single most critical variable; water acts as a competing nucleophile, prematurely converting the nitrile to an amide or the imidate to an ester before the desired endpoint.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the bifurcation of the Pinner salt into Ester or Amidine products.

Figure 1: Mechanistic flow of the Pinner reaction for 3-Fluoro-4-methylbenzonitrile.

Critical Parameters & Reagents

| Parameter | Specification | Rationale |

| Solvent | Absolute Ethanol (≤0.01% H₂O) | Prevents premature hydrolysis to amide. |

| Acid Source | Anhydrous HCl Gas | Must be generated in situ or bubbled; aqueous HCl is strictly prohibited. |

| Temperature | 0°C to 5°C (Addition)RT (Reaction) | Low temp increases HCl solubility and prevents side reactions. |

| Stoichiometry | Nitrile (1.0 eq) : Alcohol (Excess) : HCl (>3.0 eq) | Excess HCl drives the equilibrium toward the salt. |

| Reaction Time | 12–24 Hours | Kinetic monitoring required due to steric influence of the methyl group. |

Experimental Protocols

Protocol A: Synthesis of the Pinner Salt (Imidate Hydrochloride)

Target Intermediate: Ethyl 3-fluoro-4-methylbenzimidate hydrochloride

Safety: Perform all operations in a fume hood. HCl gas is corrosive and toxic.[3]

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a gas inlet tube (reaching the bottom), and a calcium chloride drying tube (outlet).

-

Dissolution: Charge the flask with 3-Fluoro-4-methylbenzonitrile (10.0 g, 74 mmol) and Absolute Ethanol (50 mL) .

-

Cooling: Immerse the flask in an ice/salt bath to maintain internal temperature at 0°C.

-

Saturation: Slowly bubble anhydrous HCl gas (generated from NaCl/H₂SO₄ or from a cylinder) into the solution.

-

Checkpoint: Monitor weight gain. Continue until the solution increases in weight by approx. 10-12 g (excess HCl).

-

-

Reaction: Seal the flask tightly (parafilm over stoppers) and store at 4°C for 24 hours .

-

Observation: The mixture typically solidifies or becomes a thick slurry as the imidate salt precipitates.

-

-

Isolation (Optional but Recommended):

-

Add Anhydrous Diethyl Ether (100 mL) to the cold reaction mixture to fully precipitate the salt.

-

Filter rapidly under inert atmosphere (nitrogen blanket) if possible.

-

Wash with cold anhydrous ether.

-

Note: The salt is hygroscopic. Proceed immediately to Protocol B or C.

-

Protocol B: Hydrolysis to Ethyl 3-Fluoro-4-methylbenzoate

Target Product: Ethyl ester derivative

-

Resuspension: Take the wet cake of Pinner Salt from Protocol A (approx. 74 mmol theoretical) and suspend it in Water (100 mL) .

-

Alternative: If the salt was not isolated, pour the crude ethanolic reaction mixture slowly into Ice Water (200 mL) .

-

-

Hydrolysis: Stir the mixture at 40°C for 2 hours . The solution should become clear, then oily as the ester separates.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) .

-

Workup:

-

Combine organics and wash with Sat. NaHCO₃ (to neutralize residual HCl) and Brine .

-

Dry over anhydrous Na₂SO₄ .

-

Concentrate under reduced pressure.

-

-

Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc).

Protocol C: Conversion to 3-Fluoro-4-methylbenzamidine

Target Product: Amidine derivative (often used for heterocycle synthesis)

-

Preparation: Prepare a solution of 7N Ammonia in Methanol (50 mL) or saturate absolute ethanol with anhydrous ammonia gas at 0°C.

-

Addition: Add the isolated Pinner Salt (from Protocol A) portion-wise to the cold ammonia solution.

-

Reaction: Stir at Room Temperature for 12–18 hours .

-

Workup:

-

Concentrate the solvent in vacuo to obtain the crude amidine hydrochloride.

-

Recrystallization: Dissolve in minimal hot ethanol and precipitate with diethyl ether or acetone to obtain pure 3-Fluoro-4-methylbenzamidine hydrochloride .

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield of Salt | Insufficient HCl saturation | Weigh flask before/after bubbling. Ensure >3 eq HCl. |

| Amide Formation | Moisture ingress | Dry all glassware overnight. Use fresh absolute ethanol. |

| No Precipitation | High solubility of salt | Add more anhydrous ether. Cool to -20°C. |

| Starting Material Remains | Steric hindrance (Methyl) | Extend reaction time to 48h; ensure temperature stays <5°C. |

Workflow Visualization

Figure 2: Operational workflow for the Pinner synthesis of 3-Fluoro-4-methylbenzonitrile derivatives.

References

-

Pinner Reaction Overview & Mechanism Organic Chemistry Portal. "Pinner Reaction."[1][2][4][3][5][6][7] [Link]

-

Green Chemistry Approaches to Pinner Synthesis Green Chemistry, 2013, 15 , 2252-2260.[8] "A greener Pinner synthesis of trimethylorthoesters."[8] [Link]

-

Lewis Acid-Promoted Pinner Protocols Beilstein Journal of Organic Chemistry, 2013, 9 , 1572–1577.[4] "A Lewis acid-promoted Pinner reaction."[4] [Link]

-

3-Fluoro-4-methylbenzonitrile Compound Data PubChem Database. "3-Fluoro-4-methylbenzonitrile (CID 585140)." [Link]

-

General Amidine Synthesis via Pinner Organic Syntheses, Coll. Vol. 1, p. 5 (1941). "Acetamidine Hydrochloride." (Classic protocol adaptation). [Link]

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. synarchive.com [synarchive.com]

- 6. Pinner Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. iris.unive.it [iris.unive.it]

Preparation of 3-Fluoro-4-methylbenzamidine hydrochloride salt

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-Fluoro-4-methylbenzamidine hydrochloride (CAS 175277-88-0) . This compound is a critical building block in medicinal chemistry, particularly in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa) where the benzamidine moiety mimics the arginine side chain.

The protocol utilizes the Pinner Reaction , the industry "gold standard" for converting nitriles to amidines.[1] Unlike metal-catalyzed routes (e.g., Garigipati method), this route avoids pyrophoric reagents and heavy metal contamination, making it ideal for pharmaceutical intermediate preparation.

Retrosynthetic Analysis & Strategy

The synthesis targets the transformation of the cyano group (-CN) into an amidine group (-C(=NH)NH₂).

-

Precursor: 3-Fluoro-4-methylbenzonitrile (CAS 170572-49-3).[2]

-

Reagents: Anhydrous Hydrogen Chloride (HCl), Ethanol (EtOH), Ammonia (NH₃).

-

Mechanism: Acid-catalyzed addition of alcohol to the nitrile (Pinner Salt formation) followed by nucleophilic substitution with ammonia.[1]

Strategic Considerations:

-

Moisture Control: The intermediate imidate ester is highly sensitive to hydrolysis. If water is present, the reaction will yield the ethyl ester instead of the amidine. Strict anhydrous conditions are non-negotiable.

-

Electronic Effects: The fluorine atom at the meta position (relative to the nitrile) is electron-withdrawing, which activates the nitrile carbon toward nucleophilic attack, generally facilitating the Pinner reaction compared to electron-rich benzonitriles.

Experimental Protocol

Materials & Equipment

| Reagent | CAS | Role | Grade |

| 3-Fluoro-4-methylbenzonitrile | 170572-49-3 | Starting Material | >97% |

| Ethanol (Absolute) | 64-17-5 | Solvent/Reactant | Anhydrous (<0.01% H₂O) |

| Hydrogen Chloride (Gas) | 7647-01-0 | Acid Catalyst | Anhydrous (or generated in situ) |

| Ammonia (Gas or solution) | 7664-41-7 | Nucleophile | Anhydrous (7N in MeOH) |

| Diethyl Ether | 60-29-7 | Precipitant | ACS Reagent |

Equipment:

-

3-neck round-bottom flask (flame-dried).

-

Gas inlet tube (if using HCl gas).

-

Drying tube (CaCl₂ or Drierite).

-

Ice-water bath.

Step-by-Step Methodology

Step 1: Formation of the Imidate Ester (Pinner Salt) Rationale: We must first convert the unreactive nitrile into a reactive electrophile (imidate).[1][3]

-

Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, gas inlet tube, and a drying tube. Flush the system with dry nitrogen.

-

Dissolution: Charge the flask with 3-Fluoro-4-methylbenzonitrile (10.0 g, 74.0 mmol) and Absolute Ethanol (50 mL) .

-

Note: The molar ratio of EtOH to Nitrile should be at least 1.1:1, but excess EtOH serves as the solvent.

-

-

Saturation: Cool the solution to 0 °C using an ice bath. Slowly bubble anhydrous HCl gas into the solution for 30–45 minutes.

-

Process Check: The solution will gain weight. Saturation is achieved when the mass increases by ~10–12 g (approx. 3-4 equivalents of HCl).

-

Alternative: If HCl tanks are unavailable, add Acetyl Chloride (20 mL) dropwise to the ethanol at 0 °C before adding the nitrile. This generates anhydrous HCl in situ.

-

-

Reaction: Seal the flask tightly (parafilm over stoppers) and store at 4 °C (refrigerator) for 16–24 hours.

-

Observation: A white precipitate (the imidate hydrochloride salt) may form. If the solution remains clear, the salt is soluble; proceed to the next step.

-

Step 2: Ammonolysis (Conversion to Amidine) Rationale: The ethoxy group is a good leaving group, allowing ammonia to displace it and form the amidine.

-

Preparation: If the imidate salt precipitated, filter it quickly under nitrogen and wash with cold dry ether. If not (common with this substrate), use the solution directly.

-

Addition: Transfer the reaction mixture (or isolated solid suspended in 20 mL dry EtOH) to a flask cooled to 0 °C .

-

Ammonolysis: Add 7N Ammonia in Methanol (32 mL, ~3 equiv) dropwise.

-

Caution: Exothermic reaction. Maintain temp < 10 °C to prevent polymerization or hydrolysis.

-

-

Stirring: Allow the mixture to warm to room temperature and stir for 12–18 hours.

-

Monitoring: TLC (System: DCM/MeOH 9:1) should show the disappearance of the nitrile (Rf ~0.8) and appearance of a polar spot (Rf ~0.1).

-

Step 3: Isolation and Purification Rationale: Amidine salts are often hygroscopic. Proper crystallization is vital for stability.

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40 °C. A solid or viscous oil will remain.

-

Trituration: Add Diethyl Ether (50 mL) to the residue and triturate vigorously. The crude hydrochloride salt should solidify as a white powder.

-

Filtration: Filter the solid and wash with cold ether.

-

Recrystallization (Critical for Purity): Dissolve the crude solid in a minimum amount of hot Isopropanol (IPA) . Add diethyl ether dropwise until the solution turns slightly cloudy. Cool to 4 °C overnight.

-

Final Yield: Filter the crystals and dry in a vacuum desiccator over P₂O₅.

-

Expected Yield: 70–85%.

-

Appearance: White crystalline solid.

-

Critical Parameters & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Formation of Ester (Ethyl 3-fluoro-4-methylbenzoate) | Water ingress. The imidate intermediate hydrolyzed before reacting with ammonia. | Ensure ethanol is "Super Dry". Flame-dry all glassware. Use a drying tube. |

| Low Yield | Incomplete saturation with HCl. | Weigh the flask before and after HCl addition to ensure >3 equivalents were absorbed. |

| Sticky Product | Trapped solvent/impurities. | Triturate with acetone instead of ether. If still sticky, dissolve in water, wash with ether (removes non-basic impurities), then lyophilize the aqueous layer. |

Characterization Data (Expected)

-

¹H NMR (400 MHz, DMSO-d₆):

- 9.40 (s, 2H, Amidine NH), 9.15 (s, 2H, Amidine NH), 7.65 (d, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 7.45 (t, 1H, Ar-H), 2.35 (s, 3H, Ar-CH₃).

-

Note: Amidine protons are exchangeable and typically appear as two broad singlets due to restricted rotation.

-

Mass Spectrometry (ESI+):

-

Calculated for [M+H]⁺ (C₈H₁₀FN₂): 153.08.

-

Found: 153.1 m/z.

-

-

Melting Point:

-

Expected range: 180–185 °C (decomposition).

-

Workflow Visualization

Caption: Logical workflow for the Pinner synthesis of 3-Fluoro-4-methylbenzamidine HCl.

Caption: Simplified reaction scheme: Nitrile → Imidate Salt → Amidine Hydrochloride.

References

-

Organic Syntheses, Coll. Vol. 1, p. 5 (1941). Preparation of Acetamidine Hydrochloride (Pinner Method). [Link]

-

Garigipati, R. S. (1990).[4][5] An efficient conversion of nitriles to amidines.[1][4][5][6] Tetrahedron Letters, 31(14), 1969-1972. (Alternative Method). [Link]

-

Decicco, C. P., et al. (1997). Amidine Factor Xa Inhibitors. Journal of Medicinal Chemistry. (Context for benzamidine usage). [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 3-Fluoro-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. synarchive.com [synarchive.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Note: Handling, Storage, and Remediation of Hygroscopic Amidine Hydrochloride Salts

Introduction: The Stability Paradox

Amidine hydrochloride salts (

The ionic lattice of the salt has a high affinity for atmospheric moisture. Once water is adsorbed, it does not merely sit on the surface; it creates a microscopic aqueous layer of high ionic strength. In this localized solution, the amidine is susceptible to hydrolysis , irreversibly degrading into the corresponding amide and ammonium chloride.

This guide provides a self-validating framework for preserving the integrity of these compounds, moving beyond generic "store in a cool dry place" advice to rigorous, mechanism-based protocols.

Mechanism of Degradation

To handle these salts effectively, one must understand the failure mode. The degradation is not oxidative; it is hydrolytic. The rate of hydrolysis is pH-dependent but is catalytically accelerated in the concentrated, acidic micro-environment formed when the salt deliquesces.

The Hydrolysis Pathway

The following diagram illustrates the degradation cascade. Note that the reaction is driven to completion by the thermodynamic stability of the resulting amide.

Figure 1: The hydrolytic degradation pathway of amidine salts upon exposure to moisture.

Storage Protocols: The Passive Defense[1]

Effective storage relies on multiple layers of containment (The "Matryoshka" Principle). A single screw-cap vial is insufficient for long-term storage of highly hygroscopic amidines.

The Containment Hierarchy

| Layer | Material/Method | Function |

| Primary | Amber Glass Vial with Teflon-lined Cap | Blocks UV (minor concern) and provides initial gas barrier. Parafilm is mandatory. |

| Secondary | Vacuum Desiccator or Mylar Bag | Creates a controlled micro-atmosphere. |

| Desiccant | Actively scavenges moisture. Silica gel is often too weak for these salts. | |

| Environment | Freezer (-20°C) | Slows the kinetics of hydrolysis (Arrhenius equation). |

Critical Warning: Never place a cold vial directly into a warm environment. Condensation will form inside the vial immediately upon opening. Protocol: Allow the vial to equilibrate to room temperature (approx. 30-60 mins) inside a desiccator before opening.

Desiccant Selection Guide

| Desiccant | Suitability for Amidine HCl | Notes |

| Silica Gel | Low | Reversible adsorption; often releases water at high temps. Insufficient for deliquescent salts. |

| Calcium Chloride | Medium | Good general purpose, but can be messy if it liquefies. |

| Phosphorus Pentoxide ( | High | Chemically reacts with water (irreversible). Best for vacuum drying.[1][2] |

| Potassium Hydroxide (KOH) | High | Excellent for HCl salts as it scavenges both water and any trace acid vapors. |

Handling Protocols: The Active Defense

The moment of transfer is the point of highest risk. The following decision tree dictates the handling rigor required based on the task.

Figure 2: Decision matrix for selecting the appropriate handling protocol.

Protocol A: Inert Atmosphere (The Gold Standard)

Required for: Reference standards, catalytic precursors, and long-term library storage.

-

Transfer the sealed vial into a glove box or glove bag purged with Nitrogen/Argon.

-

Open vial, weigh, and recap inside the inert environment.

-

If a glove box is unavailable, use a "Schlenk" technique: flush the receiving flask with Argon, add the solid quickly against a counter-flow of inert gas.

Protocol B: Weighing by Difference (Benchtop Technique)

Required for: General synthesis when a glove box is impractical. This method minimizes the error caused by the salt absorbing water during the weighing process.

-

Dry the Outer Vessel: Wipe the storage vial exterior with a lint-free tissue.

-

Tare the Balance: Place the entire capped vial on the balance. Tare to zero.

-

Transfer: Remove the vial, open it, spatula out an estimated amount into your reaction vessel, and immediately recap the vial.

-

Re-weigh: Place the capped source vial back on the balance. The reading will be negative (e.g., -50.0 mg).

-

Calculate: The absolute value is the mass transferred.

-

Why this works: You are measuring the mass loss from the protected environment, rather than the mass gain on a weighing boat that is collecting atmospheric water.

-

Remediation: Drying Protocols

If an amidine salt has clumped or become "sticky," it has absorbed moisture.[3] It must be dried before use to ensure correct stoichiometry.

Vacuum Desiccation (The "Pistol" Method)

Equipment: Abderhalden drying pistol or a high-vacuum desiccator.

-

Vessel: Place the salt in a wide-mouth vial or watch glass (maximize surface area). Cover with a Kimwipe secured by a rubber band (prevents powder from flying into the vacuum line).

-

Desiccant: Use

or KOH pellets in the desiccant tray. -

Vacuum: Apply high vacuum (< 1 mbar). A simple water aspirator is usually insufficient; use an oil pump or diaphragm pump.

-

Temperature:

-

Initial: Start at Room Temperature (RT) for 2 hours.

-

Ramp: If the salt has a high melting point (>150°C), gently heat the pistol to 40-50°C.

-

Caution: Do not heat amidine salts above 60°C while wet, as hot water accelerates hydrolysis significantly before it evaporates.

-

-

Verification: Weigh the sample, dry for 1 more hour, and weigh again. Repeat until mass is constant (Constant Weight Protocol).

Quality Control & Validation

Before committing valuable reagents to a reaction with a stored amidine salt, validate its purity.

-

1H NMR (DMSO-d6): Look for the characteristic amide peaks. Amidine protons are typically broad singlets around 8-10 ppm. If hydrolysis has occurred, you will see a sharp singlet (amide NH) and potentially an ammonium peak, along with a shift in the adjacent CH protons.

-

Melting Point: Hydrolysis products (amides) usually have significantly different melting points than their ionic salt precursors. A depressed or wide melting range indicates hydration or degradation.

References

-

World Health Organization. (2003). Guide to good storage practices for pharmaceuticals. Annex 9. [Link]

-

European Medicines Agency (EMA). (2007).[4] Guideline on declaration of storage conditions. [Link]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for "Weighing by Difference" and desiccation techniques). [Link]

Sources

Application Note: Strategic Integration of 3-Fluoro-4-methylbenzamidine in Peptidomimetic Drug Design

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on serine protease inhibitors. It details the strategic integration of 3-Fluoro-4-methylbenzamidine as a P1 arginine mimetic, covering its physicochemical rationale, synthetic protocols for scaffold integration, and biological validation.

Introduction: The Physicochemical Rationale

In the design of peptidomimetic inhibitors for trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Kallikrein), the S1 specificity pocket typically requires a cationic anchor to form a salt bridge with the conserved Asp189 residue. While the guanidine group of arginine is the natural ligand, it suffers from poor oral bioavailability due to high basicity (pKa ~13.5).

Benzamidine (pKa ~11.6) is a classic surrogate, but it remains too basic for optimal membrane permeability. The 3-Fluoro-4-methylbenzamidine moiety represents a "privileged structure" that optimizes this balance through two key substitutions:

-

3-Fluoro Substitution (Electronic Tuning): The electronegative fluorine atom at the meta position inductively withdraws electron density from the amidine group. This lowers the pKa by approximately 1.0–1.5 log units (to ~10.0–10.5), significantly improving the fraction of uncharged molecules at physiological pH (7.4) and enhancing passive membrane permeability without abolishing the critical salt bridge interaction.

-

4-Methyl Substitution (Steric & Lipophilic Tuning): The methyl group serves two potential roles:

-

Hydrophobic Contact: It can engage in Van der Waals interactions with hydrophobic residues in the S1 pocket (e.g., Val213).

-

Synthetic Handle: In drug design, the 4-methyl group is frequently the vector for attachment to the peptidomimetic scaffold (via conversion to a benzyl linker), allowing the benzamidine to project into the S1 pocket while the scaffold occupies the S2/S3 sites.

-

Chemical Profile: 3-Fluoro-4-methylbenzamidine Hydrochloride

| Property | Value | Relevance |

| CAS Number | 175277-86-8 (Free base) / CDS015050 (HCl salt) | Identification |